molecular formula C17H17N3O4S B2929037 methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate CAS No. 953228-60-9

methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate

Cat. No.: B2929037
CAS No.: 953228-60-9
M. Wt: 359.4
InChI Key: WGFQGQKADDSNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted acetamido-benzoate ester. This structure combines a bicyclic system with a methyl group at position 6, a 5-oxo moiety, and a para-substituted methyl benzoate ester. The benzoate ester may enhance lipophilicity, influencing bioavailability, while the acetamido linker provides structural flexibility for target interactions.

Properties

IUPAC Name

methyl 4-[[2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-8-18-17-20(15(10)22)13(9-25-17)7-14(21)19-12-5-3-11(4-6-12)16(23)24-2/h3-6,8,13H,7,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFQGQKADDSNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₆N₄O₃S
Molecular Weight: 372.4 g/mol
CAS Number: 953229-17-9

The compound features a thiazolo[3,2-a]pyrimidine core, known for its diverse pharmacological applications. Its structure allows for interactions with various biological targets, which can lead to therapeutic effects.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors involved in critical cellular pathways. Research indicates that thiazolo[3,2-a]pyrimidine derivatives may inhibit key enzymes associated with cell proliferation and survival, contributing to their anticancer properties .

Anticancer Activity

Several studies have indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer effects. For instance, a derivative similar to this compound demonstrated cytotoxicity against leukemia HL-60 cells with an IC₅₀ value of 158.5 ± 12.5 μM . This suggests that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In particular, derivatives have been tested against Escherichia coli and Staphylococcus aureus, yielding significant antibacterial activity . Such findings support the potential use of this compound in treating bacterial infections.

Research Findings and Case Studies

Study Findings
Study on Anticancer Activity Methyl derivatives exhibited cytotoxic effects on leukemia cells; IC₅₀ = 158.5 ± 12.5 μM.
Antimicrobial Screening Significant antibacterial activity against E. coli and S. aureus.
Synthesis and Characterization Multi-step synthesis involving cyclization; characterized by various spectroscopic methods.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the cyclization of dihydropyrimidine derivatives with electrophilic reagents such as α-bromo ketones .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Thiazolo[3,2-a]pyrimidine Derivatives: describes compounds 11a and 11b, which share the thiazolo[3,2-a]pyrimidine core but differ in substituents. For example, 11a has a 2,4,6-trimethylbenzylidene group and a cyano substituent, while the target compound features a 6-methyl-5-oxo group and a benzoate ester.
  • Pyrimido[2,1-b]quinazoline Analogues :
    Compound 12 in replaces the thiazole ring with a quinazoline system. This modification increases aromaticity and planarity, which could enhance DNA intercalation but reduce metabolic stability compared to the target compound’s thiazolo-pyrimidine core .

Substituent Effects

  • Acetamido Linkers: highlights 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide, which shares the acetamido-thiazolo-pyrimidine motif but substitutes the benzoate ester with a pyridinyl group.
  • Ester vs. Cyano Groups: The methyl benzoate ester in the target compound contrasts with the cyano group in 11b. Esters are more hydrolytically labile, suggesting the target compound could act as a prodrug, releasing a carboxylic acid metabolite in vivo .

Comparison with Related Syntheses

  • Compounds :
    Compounds 11a and 11b were synthesized via condensation of aldehydes with a thiouracil derivative, achieving 68% yields. The target compound’s lack of a benzylidene group may simplify purification but require additional steps for esterification .
  • Compound :
    The pyridinyl-substituted analogue in likely involved a similar amide coupling step, though yields and reaction conditions are unspecified .

Physicochemical and Spectral Properties

Spectral Data Comparison

Property Target Compound (Expected) Compound 11a Compound
IR (C=O stretch) ~1710–1740 cm⁻¹ (ester) 1719 cm⁻¹ (quinazoline CO) Not reported
¹H NMR (CH₃) δ 3.9 (ester OCH₃) δ 2.24–2.37 (multiple CH₃) δ 2.34 (CH₃, furan)
Molecular Weight ~345 g/mol 386 g/mol (11a ) 302.35 g/mol

Solubility and Stability

  • The benzoate ester in the target compound likely improves lipid solubility over the cyano-substituted 11b but may reduce stability in aqueous environments compared to the pyridinyl analogue in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.